2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide
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Overview
Description
2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. This compound is known for its unique structure, which includes multiple nitro groups and a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide typically involves multiple stepsCommon reagents used in these reactions include nitrobenzoyl chloride, aniline derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups and quinazoline core play crucial roles in its biological activity. The compound can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide
- 3-nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
- 2-nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide is unique due to its specific arrangement of nitro groups and the quinazoline core.
Properties
IUPAC Name |
2-nitro-N-[4-[7-[(2-nitrobenzoyl)amino]-4-phenylquinazolin-2-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N6O6/c41-33(26-10-4-6-12-29(26)39(43)44)35-23-16-14-22(15-17-23)32-37-28-20-24(36-34(42)27-11-5-7-13-30(27)40(45)46)18-19-25(28)31(38-32)21-8-2-1-3-9-21/h1-20H,(H,35,41)(H,36,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQIJBWTFYTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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